Product packaging for Ethyl benzofuran-6-carboxylate(Cat. No.:CAS No. 1289646-90-7)

Ethyl benzofuran-6-carboxylate

Cat. No.: B3096840
CAS No.: 1289646-90-7
M. Wt: 190.19 g/mol
InChI Key: ZHSUYHAYEKFIBQ-UHFFFAOYSA-N
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Description

Overview of Benzofuran (B130515) Heterocycles in Synthetic and Biological Contexts

Benzofuran, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, represents a significant structural motif in the realm of chemistry. numberanalytics.com First synthesized by Perkin in 1870, this heterocyclic ring has since become integral to diverse fields, including medicinal, agricultural, and synthetic chemistry. nih.gov The versatility of the benzofuran core allows for the introduction of various substituents at different positions, leading to a vast library of derivatives with unique structural and electronic properties. researchgate.net

The inherent chemical characteristics of benzofurans make them valuable building blocks in organic synthesis. numberanalytics.com Their planar and unsaturated ring system, featuring an oxygen atom, influences the molecule's electronic distribution and reactivity. numberanalytics.com This has been exploited in the synthesis of complex natural products and novel organic materials. numberanalytics.comresearchgate.net Methodologies for synthesizing benzofuran derivatives are extensive and continually advancing, with transition-metal-catalyzed reactions, such as those involving palladium and copper, being prominent strategies. nih.govacs.org

From a biological perspective, the benzofuran scaffold is prevalent in numerous natural products and synthetic compounds that exhibit a wide array of pharmacological activities. numberanalytics.comresearchgate.net Many naturally occurring compounds containing the benzofuran moiety, such as those isolated from the Moraceae and Fabaceae plant families, have demonstrated significant biological effects. mdpi.comnih.gov The ability of benzofuran derivatives to interact with various biological targets has led to their investigation as potential therapeutic agents for a range of conditions. researchgate.net Research has highlighted their potential as antimicrobial, anti-inflammatory, and anticancer agents. researchgate.netnih.gov

Significance of Benzofuran-6-carboxylate Derivatives in Research

Within the large family of benzofuran derivatives, those featuring a carboxylate group at the 6-position, such as benzofuran-6-carboxylic acid and its esters, have emerged as particularly significant in research. Benzofuran-6-carboxylic acid itself is recognized as a key intermediate in the synthesis of more complex molecules. chemicalbook.comacs.org For instance, it is a crucial fragment in the preparation of the pharmaceutical agent lifitegrast, which is used for treating dry eye disease. acs.orgthieme-connect.com

The presence of the carboxylate group provides a reactive handle for further chemical modifications, making these derivatives versatile starting materials in medicinal chemistry. The parent acid, benzofuran-6-carboxylic acid, has been noted for its potential antimicrobial and antioxidant properties. chemicalbook.com

Ethyl benzofuran-6-carboxylate, the ethyl ester of this acid, is a specific derivative that finds utility in various research and synthetic applications. While detailed biological activity studies on this specific ester are not extensively publicized, its role as a precursor and building block is well-established. For example, a synthetic pathway for ethyl 2-(4-aminobutyl)benzofuran-6-carboxylate starts from an ethyl 2-(4-phthalimidobutyl)-benzofuran-6-carboxylate precursor, highlighting the utility of the ethyl ester in multi-step syntheses. prepchem.com

The following table provides a summary of key benzofuran derivatives and their research significance:

Compound NameMolecular FormulaKey Research Significance
BenzofuranC8H6OFoundational heterocyclic scaffold in natural products and synthetic compounds. numberanalytics.com
Benzofuran-6-carboxylic acidC9H6O3Key intermediate in pharmaceutical synthesis, including lifitegrast. chemicalbook.comacs.orgthieme-connect.comchemicalbook.com
This compoundC11H10O3A building block in organic synthesis.
LifitegrastC29H24Cl2N2O7SAn integrin antagonist used to treat dry eye disease. thieme-connect.com
AmiodaroneC25H29I2NO3Used in the treatment of ventricular and supraventricular arrhythmias. mdpi.com
BufuralolC16H23NO2A non-specific β-adrenergic blocker. mdpi.com

The continued exploration of benzofuran-6-carboxylate derivatives, including this compound, is anticipated to yield further advancements in both synthetic chemistry and the development of new therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O3 B3096840 Ethyl benzofuran-6-carboxylate CAS No. 1289646-90-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1-benzofuran-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-2-13-11(12)9-4-3-8-5-6-14-10(8)7-9/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSUYHAYEKFIBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl Benzofuran 6 Carboxylate

Direct Esterification Routes to Ethyl Benzofuran-6-carboxylate

The most straightforward approach to synthesizing this compound is through the direct esterification of benzofuran-6-carboxylic acid. This method is contingent on the commercial availability or prior synthesis of the carboxylic acid precursor. The reaction typically involves treating benzofuran-6-carboxylic acid with ethanol (B145695) in the presence of an acid catalyst.

Commonly used acid catalysts for this transformation include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). The process generally requires heating the reaction mixture to drive the equilibrium towards the formation of the ethyl ester. While direct esterification is a classical and often effective method, the efficiency can be influenced by factors such as reaction time, temperature, and the choice of catalyst.

In some instances, enzymatic catalysis presents a greener alternative to traditional chemical methods. Carboxylic acid reductases (CARs), for example, have been shown to catalyze esterification in aqueous environments. buu.ac.th This biocatalytic approach, while not specifically detailed for this compound in the provided context, represents a potential modern route for its synthesis from the corresponding carboxylic acid. buu.ac.th

Table 1: Key Features of Direct Esterification
FeatureDescription
Starting Material Benzofuran-6-carboxylic acid
Reagent Ethanol
Catalyst Acid (e.g., H₂SO₄, HCl) or Biocatalyst (e.g., CAR)
Advantage Direct, one-step conversion
Consideration Availability of the carboxylic acid precursor

Multistep Synthetic Pathways Involving this compound Precursors

Cyclization Reactions for Benzofuran (B130515) Core Formation

The formation of the benzofuran nucleus is a critical step in these multistep syntheses. A variety of cyclization strategies have been developed, often starting from substituted phenols or other aromatic precursors.

One common strategy involves the reaction of a suitably substituted salicylaldehyde (B1680747) with a reagent that provides the remaining atoms for the furan (B31954) ring, followed by cyclization. For instance, the reaction of a salicylaldehyde derivative with ethyl chloroacetate (B1199739) in the presence of a base can lead to the formation of an ethyl benzofuran carboxylate. researchgate.net The base facilitates the deprotonation of the phenolic hydroxyl group, which then acts as a nucleophile.

Another powerful method for constructing the benzofuran ring is through intramolecular cyclization reactions. These can be catalyzed by various transition metals, such as palladium or copper. nih.govacs.org For example, Sonogashira coupling of an iodophenol with a terminal alkyne, followed by an intramolecular cyclization, is a well-established route to substituted benzofurans. nih.govacs.org The specific substitution pattern on the starting materials determines the final position of the substituents on the benzofuran ring. An acetyl cyclization strategy has also been reported for the synthesis of the related benzofuran-6-carboxylic acid. researchgate.net

Table 2: Examples of Cyclization Strategies for Benzofuran Synthesis
Starting MaterialsCatalyst/ReagentsKey Transformation
Salicylaldehyde, Ethyl ChloroacetateBase (e.g., K₂CO₃)O-alkylation followed by cyclization
o-Iodophenol, Terminal AlkynePd/Cu catalystSonogashira coupling and intramolecular cyclization nih.govacs.org
o-Hydroxyacetophenone derivativesVariousIntramolecular cyclization

Strategies Employing Wittig Reaction for Benzofuran Core Formation

The Wittig reaction, a cornerstone of olefination chemistry, can also be adapted for the synthesis of benzofuran derivatives. This approach typically involves the reaction of a phosphorus ylide with a carbonyl compound, leading to the formation of a carbon-carbon double bond. In the context of benzofuran synthesis, an intramolecular Wittig reaction can be a key step.

Liou et al. demonstrated a phosphine-catalyzed Wittig-type reaction for the synthesis of alkenyl-substituted benzofurans. nih.govacs.org While not a direct route to this compound, this methodology highlights the utility of Wittig chemistry in forming the benzofuran scaffold. A photochemical intramolecular Wittig reaction has also been described for synthesizing 2-aryl/alkyl benzofurans, offering a method with potentially fewer by-products. rsc.org The general principle of the Wittig reaction involves the reaction of an alkylidene triphenylphosphorane with an aldehyde or ketone. google.com

Emmons-Horner Reaction Approaches to Benzofuran Carboxylate Esters

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs phosphonate (B1237965) carbanions. wikipedia.orgorganic-chemistry.org These carbanions are generally more nucleophilic than the corresponding phosphonium (B103445) ylides, allowing them to react efficiently with a broader range of aldehydes and ketones. organicchemistrydata.org A key advantage of the HWE reaction is that it typically favors the formation of (E)-alkenes and the water-soluble phosphate (B84403) byproduct is easily removed during workup. wikipedia.orgorganic-chemistry.org

The HWE reaction proceeds via the deprotonation of a phosphonate ester to form a stabilized carbanion. youtube.com This carbanion then undergoes nucleophilic addition to a carbonyl compound, forming an intermediate that eliminates a dialkyl phosphate to yield the alkene. youtube.com This reaction is particularly effective when an electron-withdrawing group, such as a carboxylate ester, is attached to the carbon bearing the phosphorus moiety. organicchemistrydata.org This makes the HWE reaction a suitable method for synthesizing precursors to this compound, where an appropriately substituted aromatic aldehyde could react with a phosphonate ester containing an ethyl ester group.

Table 3: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions
FeatureWittig ReactionHorner-Wadsworth-Emmons Reaction
Phosphorus Reagent Phosphonium ylidePhosphonate carbanion wikipedia.org
Reactivity Generally less reactive, especially stabilized ylidesMore nucleophilic and reactive organicchemistrydata.org
Byproduct Triphenylphosphine oxideDialkyl phosphate (water-soluble) wikipedia.orgorganic-chemistry.org
Stereoselectivity VariableTypically (E)-selective wikipedia.orgorganic-chemistry.org

Chemical Transformations and Derivatizations of Ethyl Benzofuran 6 Carboxylate

Hydrolysis of Ethyl Benzofuran-6-carboxylate to Benzofuran-6-carboxylic Acid

The hydrolysis of the ethyl ester group in this compound to the corresponding carboxylic acid is a fundamental transformation. This reaction is typically carried out under basic conditions.

One common method involves the use of sodium hydroxide (B78521) (NaOH) in a mixture of solvents such as tetrahydrofuran (B95107) (THF), methanol (B129727) (MeOH), and water. This saponification reaction is generally performed at elevated temperatures, for instance at 60°C for 2 hours, and can achieve high yields of over 90%. The resulting benzofuran-6-carboxylic acid is a crucial building block for the synthesis of more complex molecules, including the drug Lifitegrast. thieme-connect.comresearchgate.net

The general reaction is as follows: this compound + NaOH → Benzofuran-6-carboxylic acid + Ethanol (B145695)

Nucleophilic Additions and Substitutions on the Ester Moiety

The ester functional group of this compound is susceptible to attack by various nucleophiles, leading to a range of derivatives.

Hydrazinolysis and Related Reactions

Hydrazinolysis, the reaction of an ester with hydrazine (B178648) hydrate (B1144303), is a common method to convert ethyl esters into their corresponding carbohydrazide (B1668358) derivatives. This reaction is typically performed by refluxing the ester with an excess of hydrazine hydrate in a suitable solvent like ethanol. nih.gov

For example, ethyl benzofuran-2-carboxylate derivatives can be converted to benzofuran-2-carbohydrazides by refluxing with 99% hydrazine hydrate in ethanol. nih.gov These carbohydrazides are valuable intermediates for synthesizing various heterocyclic compounds with potential biological activities. researchgate.netresearchgate.net The resulting hydrazone derivatives have shown moderate to high antibacterial activity. researchgate.net

The general reaction is: this compound + Hydrazine hydrate → Benzofuran-6-carbohydrazide + Ethanol

Amination Reactions

Amination reactions involve the reaction of the ester with amines to form amides. While direct amidation of esters can be challenging, it can be achieved under specific conditions or by converting the ester to a more reactive species. For instance, the synthesis of N,N'-diethyl-N,N'-bis[(6-methoxy-1-benzofuran-3-yl-2-carboxylate)methyl]but-2-ene-1,4-diamine has been reported from the reaction of the corresponding ethyl ester with a diamine. researchgate.net

Functionalization of the Benzofuran (B130515) Core of this compound Derivatives

The benzofuran core itself can undergo various functionalization reactions, although the presence of the electron-withdrawing carboxylate group at the 6-position can influence the reactivity and regioselectivity of these transformations. The introduction of substituents at different positions on the benzofuran ring can significantly impact the biological activity of the resulting derivatives. mdpi.com

Substitutions at the C-3 and C-6 positions of benzofuran derivatives have been shown to greatly affect their antibacterial activity. nih.gov For instance, the synthesis of ethyl 3-[(alkylamino)methyl]-6-methoxy-1-benzofuran-2-carboxylates has been achieved through the reaction of ethyl 3-(bromomethyl)-6-methoxy-1-benzofuran-2-carboxylate with various amines. researchgate.net

Ring-Opening and Rearrangement Reactions Involving Benzofuran-6-carboxylate Scaffolds

The benzofuran ring, while generally stable, can undergo ring-opening and rearrangement reactions under specific conditions. These transformations can lead to the formation of diverse and complex molecular architectures.

Transition metal-catalyzed reactions, particularly those using nickel, have been explored for the selective cleavage of the C-O bond in benzofurans. kyoto-u.ac.jpresearchgate.net These ring-opening reactions provide access to valuable functionalized phenol (B47542) derivatives. researchgate.net For instance, nickel-catalyzed ring-opening arylation and alkylation of benzofuran have been reported. kyoto-u.ac.jp Reductive cleavage of the C2-O bond can also be achieved without transition metal catalysts, for example, by using lithium metal in the presence of an electron transfer catalyst. kyoto-u.ac.jp

Applications of Benzofuran 6 Carboxylate Derivatives in Medicinal Chemistry Research

Investigation of Anticancer Activity

The quest for novel and more effective anticancer agents has led to the exploration of various chemical scaffolds, with benzofuran (B130515) derivatives emerging as a promising class of compounds. nih.gov Their anticancer effects are attributed to diverse mechanisms, including the ability to induce programmed cell death, halt the cell cycle, and inhibit key enzymes involved in cancer progression. researchgate.nettandfonline.com

The initial step in evaluating the anticancer potential of benzofuran-6-carboxylate derivatives involves in vitro cytotoxicity assays against a panel of human cancer cell lines. These studies determine the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC₅₀), providing a measure of its potency.

Numerous studies have demonstrated the significant cytotoxic effects of various benzofuran derivatives. For instance, two derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, compounds 7 and 8, were tested against several human cancer cell lines. researchgate.net Compound 7 showed the most promising activity against the lung cancer cell line A549, while compound 8 was significantly active against both A549 and the liver cancer cell line HepG2. researchgate.net Similarly, benzo[b]furan derivatives, identified as compounds 26 and 36, displayed potent efficacy against the MCF-7 human breast cancer cell line with IC₅₀ values of 0.057 and 0.051μM, respectively. nih.gov

Other research has highlighted the broad-spectrum antiproliferative activity of different benzofuran derivatives. A series of 3-(piperazinylmethyl)benzofuran derivatives showed promising cytotoxicity, with compound 9h being the most potent, exhibiting IC₅₀ values of 0.94 µM, 2.92 µM, and 1.71 µM against Panc-1 (pancreatic), MCF-7 (breast), and A-549 (lung) cancer cell lines, respectively. tandfonline.comnih.gov Furthermore, benzofuran-pyrazole derivative 36 showed significant growth inhibition against a wide array of cancer cells, including leukemia, non-small cell lung, colon, CNS, melanoma, and ovarian cancer cell lines. rsc.org

In Vitro Cytotoxicity of Benzofuran Derivatives Against Various Cancer Cell Lines
CompoundCancer Cell LineCell Line TypeIC₅₀ (µM)Reference
Benzo[b]furan derivative 26MCF-7Breast Cancer0.057 nih.gov
Benzo[b]furan derivative 36MCF-7Breast Cancer0.051 nih.gov
Benzofuran-pyrazole derivative 36NCI-H460Non-Small Cell Lung Cancer10 µM (80.92% inhibition) rsc.org
Benzofuran-pyrazole derivative 36HCT-116Colon Cancer10 µM (72.14% inhibition) rsc.org
Benzofuran-pyrazole derivative 36U251CNS Cancer10 µM (73.94% inhibition) rsc.org
Benzofuran-pyrazole derivative 36LOX IMVIMelanoma10 µM (72.69% inhibition) rsc.org
Benzofuran derivative 9hPanc-1Pancreatic Cancer0.94 tandfonline.comnih.gov
Benzofuran derivative 9hMCF-7Breast Cancer2.92 tandfonline.comnih.gov
Benzofuran derivative 9hA-549Lung Cancer1.71 tandfonline.comnih.gov
Benzofuran-carboxylic acid 44bMDA-MB-231Breast Cancer2.52 rsc.org
Benzofuran-oxadiazole hybrid 5dHCT-116Colon Cancer6.3 mdpi.com
Benzofuran derivative 13dSW480Colon Cancer0.55 nih.gov

To understand how benzofuran-6-carboxylate derivatives exert their cytotoxic effects, researchers investigate their impact on cellular and molecular pathways critical for cancer cell survival and proliferation.

A common mechanism for anticancer drugs is the disruption of the cell cycle, a tightly regulated process that governs cell division. Several benzofuran derivatives have been shown to cause cell cycle arrest, preventing cancer cells from completing their division and proliferating. For example, certain benzo[b]furan derivatives induce cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. nih.gov Similarly, a study on halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate found that one derivative (compound 7) induced G2/M phase arrest in HepG2 cells, while another (compound 8) caused cell cycle arrest at the S and G2/M phases in A549 cells. researchgate.netmdpi.com

In addition to halting the cell cycle, many benzofuran derivatives trigger apoptosis, or programmed cell death, a crucial mechanism for eliminating damaged or cancerous cells. tandfonline.commdpi.com This process is often mediated by a cascade of proteins, including caspases. Treatment with certain benzofuran derivatives has been shown to significantly increase the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway. researchgate.netmdpi.com The apoptotic process induced by these compounds can be mitochondrial-mediated, involving the regulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. nih.govnih.gov For instance, a novel synthetic benzofuran lignan (B3055560) derivative known as Benfur was found to induce apoptosis in p53-positive cells, highlighting the role of the p53 tumor suppressor gene in its mechanism of action. nih.gov

Many cellular signaling pathways are driven by enzymes called kinases, which are often overactive in cancer cells, promoting uncontrolled growth. Benzofuran derivatives have been identified as potent inhibitors of several key kinases. nih.govresearchgate.nettaylorandfrancis.com

CDK2 (Cyclin-Dependent Kinase 2): CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest. A series of 3-(piperazinylmethyl)benzofuran derivatives were designed as novel CDK2 type II inhibitors. tandfonline.comresearchgate.net Compounds 9h and 11d, from this series, showed potent inhibitory activity against CDK2 with IC₅₀ values of 40.91 nM and 41.70 nM, respectively, which is comparable to or better than the reference inhibitor staurosporine. tandfonline.comtandfonline.comcam.ac.uk

PI3K/Akt/mTOR Pathway: This signaling pathway is crucial for cell survival, proliferation, and metabolism, and its aberrant activation is common in many cancers. nih.gov Specific benzo[b]furan derivatives (compounds 26 and 36) have been shown to inhibit the PI3K/Akt/mTOR signaling pathway in human breast cancer cells. nih.gov Another novel benzofuran derivative, Moracin N, was found to induce autophagy and apoptosis in lung cancer cells by inhibiting the AKT/mTOR pathway. frontiersin.org

Farnesyltransferase (FTase): FTase is an enzyme involved in modifying proteins, such as Ras, that are critical for cell growth signaling. Inhibition of this enzyme is a target for cancer therapy. Benzofuran derivatives have been designed and synthesized as farnesyltransferase inhibitors, with one derivative showing potent enzyme inhibitory activity with an IC₅₀ of 1.1 nM. rsc.orgtandfonline.comnih.gov

Pim-1 Kinase: Pim-1 is a serine/threonine kinase that is overexpressed in various cancers and promotes cell proliferation and survival. mdpi.com Novel benzofuran-2-carboxylic acids have been discovered as potent inhibitors of Pim-1 and Pim-2 kinases. researchgate.net Dibenzofuran (B1670420) derivatives have also been highlighted as potent Pim-1/2 kinase inhibitors. mdpi.com

Src Kinase: Src is a non-receptor tyrosine kinase that plays a role in cell proliferation and motility. A benzofuran-pyrazole derivative (compound 36) was found to significantly inhibit Src kinase, with an inhibition rate of 59% at a concentration of 10 μM. rsc.org

Inhibition of Key Enzymes by Benzofuran Derivatives
Enzyme TargetCompoundInhibitory Concentration (IC₅₀)Reference
CDK2Compound II52.75 nM tandfonline.comtaylorandfrancis.com
CDK2Compound 9h40.91 nM tandfonline.comtandfonline.comcam.ac.uk
CDK2Compound 11d41.70 nM tandfonline.comtandfonline.comcam.ac.uk
PI3K/Akt/mTORBenzo[b]furan derivatives 26 & 36Pathway Inhibition Demonstrated nih.gov
FarnesyltransferaseBenzofuran derivative1.1 nM rsc.org
Pim-1 KinaseBenzofuran-2-carboxylic acids (e.g., 29, 38, 39)Potent Inhibition Demonstrated researchgate.net
Src KinaseBenzofuran-pyrazole derivative 3659% inhibition at 10 µM rsc.org

Some anticancer agents function by directly or indirectly causing damage to cancer cell DNA, which can trigger apoptosis. While less commonly reported for benzofuran derivatives compared to other mechanisms, some evidence suggests their involvement in processes that affect DNA integrity. The mechanisms of action for some chemotherapeutic drugs include the inhibition of DNA synthesis and DNA intercalation. researchgate.net Psoralen, a furocoumarin which contains a benzofuran ring, is a well-known photosensitizer used to treat skin diseases due to its anti-proliferative effect, which involves DNA interaction. rsc.org

Cellular and Molecular Mechanism of Action Studies

Enzyme Inhibition (e.g., CDK2, PI3K/Akt/mTOR, Farnesyltransferase, Pim-1, Src Kinase)

Exploration of Antimicrobial Efficacy

Beyond their anticancer properties, benzofuran derivatives have also been recognized for their potential as antimicrobial agents. ijpbs.com Research has demonstrated their inhibitory effects against a variety of bacterial and fungal strains. nih.gov

For example, Benzofuran-6-carboxylic acid itself has been reported to possess antimicrobial properties, showing inhibitory effects against certain bacteria and fungi. chemicalbook.com Studies on synthesized benzofuran derivatives have shown activity against both Gram-positive and Gram-negative bacteria. In one study, derivatives bearing a hydroxyl group at the C-6 position exhibited excellent antibacterial activities against all tested strains with Minimum Inhibitory Concentration (MIC₈₀) values ranging from 0.78 to 3.12 μg/mL. nih.gov Another series of benzofuran derivatives containing barbitone and thiobarbitone moieties showed varied degrees of antibacterial activity against all tested bacterial strains. nih.gov

Specifically, derivatives have shown inhibitory effects against bacteria such as Escherichia coli and Staphylococcus aureus. Fused benzofuran derivatives have also been evaluated, showing MIC values of 25 μg/mL against Pseudomonas chinchori and varying levels of activity against fungal strains like Aspergillus fumigatus. nih.gov These findings suggest that the benzofuran-6-carboxylate scaffold is a valuable starting point for the development of new antimicrobial agents.

Antibacterial Activity Studies (e.g., against Gram-positive and Gram-negative Bacteria)

Benzofuran derivatives have demonstrated notable antibacterial properties against a spectrum of both Gram-positive and Gram-negative bacteria. ijpbs.combepls.com The antimicrobial efficacy of these compounds is often influenced by the nature and position of substituents on the benzofuran core. nih.gov

For instance, a series of novel benzofuran derivatives containing disulfide moieties were synthesized and showed remarkable antibacterial activity against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas oryzae pv. oryzicola (Xoc), and Xanthomonas axonopodis pv. citri (Xac). acs.orgnih.gov One of the most potent compounds, V40, exhibited significantly lower EC₅₀ values against these bacteria compared to standard controls. acs.orgnih.gov

Studies on 2-salicylidene benzofuran derivatives revealed that compound 51 had potent activity against three Gram-positive bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 0.06–0.12 mM. rsc.org Furthermore, research on 6-hydroxybenzofuran (B80719) derivatives indicated that compounds 3, 4, and 5 were effective antibacterial agents. In another study, compounds bearing a hydroxyl group at the C-6 position showed excellent antibacterial activity against all tested strains, with MIC₈₀ values between 0.78-3.12 μg/mL. nih.gov

Halogenation of the benzofuran structure has been shown to impact antibacterial activity. Derivatives of 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid, particularly those with two halogen substitutions on the acetyl group, were active against Gram-positive cocci like Staphylococcus aureus and Bacillus subtilis. nih.gov

Antifungal Activity Investigations

The antifungal potential of benzofuran-6-carboxylate derivatives and related structures has been extensively investigated. nih.govresearchgate.net These compounds have shown efficacy against a variety of fungal pathogens, including species of Candida and Aspergillus. nih.govrsc.org

For example, certain halogenated derivatives of 3-benzofurancarboxylic acid, such as methyl esters of 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid, demonstrated activity against Candida albicans. researchgate.net Similarly, derivatives of 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid that contained a halogen in the aromatic ring exhibited antifungal properties against Candida strains. nih.govmdpi.com

Fused benzofuran derivatives incorporating coumarin (B35378) and pyridine (B92270) rings showed antifungal activity against Aspergillus fumigatus and Penicillium wortmanni at MIC values of 25 μg/mL and 100 μg/mL, respectively. nih.gov Another study synthesized novel benzofuran derivatives containing a thiazolo[3,2-a]benzimidazole nucleus, with compounds 4b and 4d showing potent antifungal activity. nih.gov

Mechanistic Insights into Antimicrobial Action (e.g., Inhibition of Essential Enzymes, Membrane Disruption)

Research into the antimicrobial mechanisms of benzofuran derivatives suggests they can act through various pathways. ekb.eg One proposed mechanism is the inhibition of essential microbial enzymes, such as DNA gyrase. ekb.eg The structural similarities of some benzofuran derivatives to natural bioactive molecules allow them to interfere with critical cellular processes in microorganisms.

A study on benzofuran derivatives with disulfide moieties revealed that the most potent compound, V40, exerted its antibacterial effect through multiple modes of action. acs.orgnih.gov Proteomic analysis and enzyme activity assays indicated that V40 could disrupt the bacterial cell wall and membrane, leading to increased permeability. acs.org Furthermore, it was found to inhibit the activities of succinate (B1194679) dehydrogenase (SDH) and malate (B86768) dehydrogenase (MDH), crucial enzymes in the tricarboxylic acid (TCA) cycle, thereby affecting the energy metabolism of the bacteria. acs.org The compound also induced an accumulation of reactive oxygen species (ROS), leading to oxidative stress and subsequent damage to cellular components. acs.org

Assessment of Antioxidant Properties

Benzofuran derivatives are recognized for their significant antioxidant potential, which is a key aspect of their therapeutic promise. researchgate.netchemicalbook.com This activity is often attributed to their ability to scavenge free radicals and mitigate oxidative stress. chemicalbook.comnih.gov

Radical Scavenging Assays

The antioxidant capacity of benzofuran derivatives is frequently evaluated using radical scavenging assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and ferric reducing antioxidant power (FRAP) assays. nih.gov

Several studies have demonstrated the radical scavenging abilities of various benzofuran derivatives. For instance, newly synthesized benzofuran hydrazones showed varying degrees of antioxidant activity in DPPH, FRAP, and Oxygen Radical Absorbance Capacity (ORAC) assays. unife.it The activity was often correlated with the number and position of hydroxyl groups on the molecule. unife.it Compound 11 , a 2-hydroxy-4-(diethylamino)benzylidene derivative, showed particularly high antioxidant activity. unife.it

In another study, novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized, and their antioxidant properties were assessed. biomolther.org Compound 1j from this series exhibited notable antioxidative effects, with a 62% inhibition of lipid peroxidation and a 23.5% inhibition in the DPPH radical scavenging assay at a concentration of 100 μM. biomolther.org

Oxidative Stress Mitigation Studies

Beyond simple radical scavenging, benzofuran derivatives have been investigated for their ability to protect against cellular damage caused by oxidative stress. nih.govmdpi.com Oxidative stress is implicated in a wide range of diseases, and compounds that can mitigate its effects are of great therapeutic interest. ekb.eg

For example, a water-soluble benzofuran derivative, 5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid (BFA), was shown to inhibit lipid peroxidation in both rat liver mitochondria and microsomes with IC₅₀ values of approximately 12 μM and 25-30 μM, respectively. nih.gov BFA was also capable of preventing the oxidation of protein sulfhydryl groups that occurs as a consequence of lipid peroxidation. nih.gov

In a cellular model of neurodegeneration, 3,3-disubstituted-3H-benzofuran-2-one derivatives demonstrated the ability to reduce intracellular reactive oxygen species (ROS) levels. mdpi.com Specifically, compound 9 was effective in protecting differentiated SH-SY5Y cells from catechol-induced cell death by reducing ROS and boosting the expression of the neuroprotective enzyme heme oxygenase-1 (HO-1). mdpi.com

Some halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have been shown to act as pro-oxidants in cancer cells, increasing ROS production and leading to cell death. mdpi.com This suggests that the antioxidant or pro-oxidant nature of these derivatives can be dependent on the specific chemical structure and the cellular context. mdpi.com

Other Biological Activities and Target Identification

In addition to their antimicrobial and antioxidant properties, derivatives of benzofuran-6-carboxylate are being explored for a multitude of other biological activities. The versatile benzofuran scaffold allows for structural modifications that can target various physiological pathways. nih.govresearchgate.net

Research has shown that benzofuran derivatives possess potential as:

Anticancer agents: Many derivatives have been found to exhibit cytotoxic activity against various human cancer cell lines, including lung, liver, and colon cancer. unife.itmdpi.com The mechanisms often involve the induction of apoptosis and cell cycle arrest. mdpi.com For instance, certain halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate were found to be cytotoxic to A549 (lung cancer) and HepG2 (liver cancer) cells. mdpi.com

Anti-inflammatory agents: Some benzofuran derivatives have shown anti-inflammatory effects, for example, by inhibiting the production of nitric oxide (NO). rsc.org

Enzyme inhibitors: Benzofuran-6-carboxylic acid and its derivatives have been identified as potential inhibitors of transglutaminases, enzymes implicated in certain diseases. chemicalbook.com Other derivatives have shown inhibitory activity against enzymes like cholinesterase.

Neuroprotective agents: Certain benzofuran-2-carboxamide (B1298429) derivatives have demonstrated neuroprotective effects against excitotoxicity and have been evaluated in cell-based assays for this purpose. biomolther.org

The wide spectrum of biological activities highlights the importance of the benzofuran scaffold as a privileged structure in drug discovery and development. nih.govrsc.org

Alpha-Glucosidase Inhibition

Alpha-glucosidase inhibitors are a class of oral anti-diabetic drugs that work by preventing the digestion of carbohydrates, thereby reducing the impact of carbohydrates on blood sugar levels. The search for new and more effective alpha-glucosidase inhibitors is an active area of research.

Two novel benzofuran compounds, isolated from the fermentation broth of the marine fungus Talaromyces amestolkiae YX1, have demonstrated inhibitory effects on α-glucosidase activity. rsc.org Further investigation into synthetic benzofuran derivatives has also yielded promising results. For instance, a series of 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] rsc.orgchemicalbook.comthiazin-2-yl)-N-arylacetamides were synthesized and evaluated for their α-glucosidase inhibitory potential. mdpi.com Several of these derivatives showed potent inhibition, with IC₅₀ values significantly better than the standard drug, acarbose. mdpi.com

In a separate study, derivatives of usnic acid, which contains a dibenzofuran core, were synthesized and tested for their α-glucosidase inhibitory activity. nih.gov Notably, methyl (2E,3R)-7-acetyl-4,6-dihydroxy-2-(2-methoxy-2-oxoethylidene)-3,5-dimethyl-2,3-dihydro-1-benzofuran-3-carboxylate was found to be more potent than acarbose. nih.gov These findings highlight the potential of the benzofuran scaffold in developing new agents for managing diabetes mellitus. mdpi.com

Table 1: α-Glucosidase Inhibitory Activity of Selected Benzofuran and Related Derivatives

CompoundIC₅₀ (µM)Reference
Acarbose (Standard)58.8 mdpi.com
Acarbose (Standard)93.6 ± 0.49 nih.gov
Derivative 11c30.65 mdpi.com
Derivative 12a18.25 mdpi.com
Derivative 12d20.76 mdpi.com
Derivative 12e35.14 mdpi.com
Derivative 12g24.24 mdpi.com
Methyl (2E,3R)-7-acetyl-4,6-dihydroxy-2-(2-methoxy-2-oxoethylidene)-3,5-dimethyl-2,3-dihydro-1-benzofuran-3-carboxylate (6b)42.6 ± 1.30 nih.gov
1,1'-(2,4,6-trihydroxy-5-methyl-1,3-phenylene)di(ethan-1-one) (6e)90.8 ± 0.32 nih.gov

Anti-HIV Activity Investigations

The human immunodeficiency virus (HIV) remains a major global health challenge, and the development of new antiretroviral agents is crucial to combat drug resistance and improve treatment outcomes. Benzofuran derivatives have emerged as a promising class of compounds in the search for novel anti-HIV therapies. rsc.orgkoreascience.krmdpi.comnih.govresearchgate.net

A variety of 2-substituted benzofuran derivatives have been a focus of anti-HIV-1 research. koreascience.kr For example, a novel series of 1-(1-benzofuran-2-yl-ethylidene)-4-substituted thiosemicarbazides and their cyclized derivatives were synthesized and evaluated for their in vitro anti-HIV activity. koreascience.krresearchgate.net Among the tested compounds, compounds 5c and 9a showed a significant reduction in the viral cytopathic effect. koreascience.kr Specifically, compound 9a was confirmed to have moderate anti-HIV activity. koreascience.kr

Furthermore, research has shown that benzofuran derivatives condensed with a pyrimidine (B1678525) scaffold can exhibit anti-HIV properties, among other biological activities. nih.gov These findings underscore the potential of the benzofuran nucleus as a scaffold for the design and development of new anti-HIV agents.

Table 2: Anti-HIV Activity of Selected Benzofuran Derivatives

CompoundActivityConcentrationReference
5c93.19% reduction in viral cytopathic effect>2.0 x 10⁻⁴ M koreascience.kr
9a59.55% reduction in viral cytopathic effect2.5 x 10⁻⁵ M koreascience.kr

Transglutaminase Inhibition

Transglutaminases are a family of enzymes that catalyze the formation of isopeptide bonds between protein-bound glutamine and lysine (B10760008) residues. Transglutaminase 2 (TG2) has been implicated in the pathology of various diseases, making it an attractive therapeutic target. chemicalbook.com

Benzofuran-6-carboxylic acid and its derivatives have been identified as potential inhibitors of transglutaminases. chemicalbook.com These compounds are being explored for their utility in developing pharmaceutical compositions for the prophylaxis and treatment of diseases associated with transglutaminase activity. chemicalbook.com The inhibitory potential of these derivatives suggests their importance in therapeutic research aimed at modulating the activity of this enzyme family. chemicalbook.com

Analog Development for DNA Alkylating Agents (e.g., CC-1065, Duocarmycins)

CC-1065 and the duocarmycins are potent antitumor antibiotics that exert their cytotoxic effects by alkylating DNA. mdpi.comresearchgate.net The unique chemical structures of these natural products, which include a reactive cyclopropane (B1198618) ring, have inspired the synthesis of numerous analogs in an effort to develop more effective and less toxic anticancer agents. mdpi.com

The benzofuran moiety has been incorporated into the design of analogs of these DNA alkylating agents. For instance, the B and C subunits of CC-1065 analogs, known as DC1 compounds, can include 2-carboxy-benzofuran derivatives. google.com In these analogs, the cyclopropapyrroloindole (CPI) subunit of CC-1065 is replaced with a cyclopropabenzindole (CBI) subunit. google.com

Furthermore, synthetic efforts have focused on creating analogs where different heterocyclic systems are linked to the core structure. For example, a seco-CI (seco-cyclopropaneindoline) compound containing a 5-(benzofuran-2-carboxamido)indole-2-carbonyl subunit has been synthesized and shown to inhibit the growth of human leukemic K562 cells at micromolar concentrations. researchgate.net Additionally, CC-1065 analogs with a biologically active CBI functional group and an amide-substituted benzofuran have been synthesized and evaluated for their anticancer activity. nih.gov These studies demonstrate the versatility of the benzofuran scaffold in the development of novel DNA alkylating agents with potential applications in cancer therapy.

Structure Activity Relationship Sar Studies of Benzofuran 6 Carboxylate Derivatives

Impact of Substituent Position on Biological Activity

The position of substituents on the benzofuran (B130515) scaffold is a determining factor for the biological potency and selectivity of its derivatives. Research has consistently shown that modifications at specific positions can dramatically enhance or diminish the desired pharmacological effects.

Substitutions at the C-2, C-3, and C-6 positions of the benzofuran ring have been identified as particularly significant. For instance, the introduction of ester or heterocyclic ring substituents at the C-2 position has been found to be crucial for the cytotoxic activity of certain benzofuran derivatives. mdpi.com Similarly, incorporating a methyl group at the C-3 position has been shown to significantly boost antiproliferative activity against various cancer cell lines. mdpi.com

The benzene (B151609) portion of the benzofuran core, particularly positions C-4, C-5, and C-6, also plays a vital role. The C-6 position is especially noteworthy. Studies on 2-alkoxycarbonyl derivatives have revealed that the highest antiproliferative activity is achieved when a methoxy (B1213986) group is located at the C-6 position. mdpi.com Comparing compounds with methoxy groups at C-6 versus C-7, the C-6 substituted compounds consistently demonstrate higher activity. mdpi.com Furthermore, the presence of a hydroxyl group at the C-6 position has been described as essential for the antibacterial activity of a series of 3-methanone-6-substituted-benzofuran derivatives. nih.gov

The C-4 and C-5 positions are also important for modulating activity. Halogen and hydroxyl groups at the C-4 position can confer good antimicrobial activity. rsc.org For general antibacterial efficacy, the presence of halogens, nitro, or hydroxyl groups at positions 4, 5, or 6 is considered essential. rsc.org In one study, a compound featuring a hydroxyl group at C-4 displayed excellent antibacterial activity against S. aureus and MRSA. nih.gov

The interplay between substituents at different positions is also a key aspect. For example, in a series of antiproliferative benzofurans, the combination of a methyl group at C-3 and a methoxy group at C-6 resulted in a compound with 2 to 4 times greater potency than its unsubstituted counterpart. mdpi.com

PositionSubstituent Impact on Biological ActivityResearch Finding
C-2 Crucial for cytotoxic activity (Ester or heterocyclic rings). mdpi.comThe addition of a 3,4,5-trimethoxybenzoyl group at C-2 was found to be significant in determining antiproliferative activity. mdpi.com
C-3 Important for antiproliferative and antibacterial selectivity. mdpi.comnih.govIntroduction of a methyl group at C-3 significantly increases antiproliferative activity against cancer cell lines. mdpi.com
C-4 Influences antimicrobial activity (Halogens, hydroxyl groups). rsc.orgA hydroxyl group at C-4 resulted in excellent antibacterial activity against S. aureus and MRSA in one study. nih.gov
C-6 Critical for antiproliferative and antibacterial activity. mdpi.comnih.govA methoxy group at C-6 leads to higher antiproliferative activity compared to substitution at C-7. mdpi.com
C-6 Essential for antibacterial effects in certain series.A hydroxyl group at the C-6 position was found to be requisite for the antibacterial activity of 3-methanone-benzofuran derivatives. nih.gov

Role of Specific Functional Groups and Moieties in Activity Modulation

Beyond their position, the chemical nature of functional groups and moieties attached to the benzofuran core is fundamental to their biological activity. The electronic properties (electron-donating vs. electron-withdrawing), steric factors, and potential for hydrogen bonding of these groups all contribute to the molecule's interaction with biological targets.

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can have varied and sometimes contradictory effects, depending on the specific parent structure and biological target. For instance, in one study on SIRT2 inhibitors, the presence of an electron-donating methoxy group on the benzofuran core resulted in better inhibitory activity compared to compounds with an electron-withdrawing fluoro group. mdpi.com Conversely, other SAR studies on antimicrobial agents revealed that electron-withdrawing groups on the benzofuran ring tend to increase potency, while electron-donating groups weaken the activity. nih.gov This highlights the context-dependent role of electronic effects.

Halogenation is a common strategy in medicinal chemistry to enhance activity. The introduction of bromine to a methyl or acetyl group attached to the benzofuran system was found to increase cytotoxicity against cancer cells. researchgate.net The hydrophobic and electron-donating nature of halogens is considered beneficial for enhancing the cytotoxic properties of benzofuran derivatives. mdpi.com The presence of bromine, in combination with a methoxy group, was shown to influence biological properties, leading to stronger pro-oxidative and proapoptotic effects in cancer cells. researchgate.net

The hydroxyl group (-OH) is another critical moiety. As mentioned previously, a hydroxyl group at the C-6 position was found to be indispensable for the antibacterial activity of a specific series of benzofuran derivatives; its blockage led to a loss of activity. nih.gov

Complex moieties, such as the 3,4,5-trimethoxybenzoyl group, have also been identified as important. Attaching this group at the C-2 position of the benzo[b]furan ring was a key determinant of antiproliferative activity in a series of compounds investigated by Romagnoli et al. mdpi.com

Functional Group/MoietyImpact on Biological ActivityResearch Finding
Methoxy Group (-OCH₃) Can enhance activity, acts as an electron-donating group. mdpi.comA methoxy group on the benzofuran core led to better SIRT2 inhibitory activity compared to a fluoro group. mdpi.com
Hydroxyl Group (-OH) Essential for antibacterial activity in certain scaffolds. nih.govA hydroxyl group at C-6 was requisite for the antibacterial activity of 3-methanone-6-substituted-benzofuran derivatives. nih.gov
Halogens (e.g., -Br, -F) Generally increases cytotoxicity and can modulate electronic properties. mdpi.comresearchgate.netThe introduction of bromine to methyl or acetyl groups on the benzofuran ring increased cytotoxicity. researchgate.net
Electron-Withdrawing Groups (EWGs) Can increase potency in some series. nih.govEWGs on the benzofuran ring and an attached aryl ring were found to increase antimicrobial potency. nih.gov
3,4,5-Trimethoxybenzoyl Group Significant determinant of antiproliferative activity. mdpi.comIncorporation of this group at the C-2 position was a key factor for the antiproliferative effects of certain benzofuran derivatives. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity in a quantitative manner. These models translate molecular structures into numerical descriptors and use statistical methods to build predictive equations.

For benzofuran derivatives, QSAR studies have been employed to understand the structural requirements for various biological activities, including antimalarial and anticancer effects. researchgate.netresearchgate.net The process typically involves calculating a wide range of molecular descriptors that encode physicochemical, topological, electronic, and steric properties of the molecules.

Commonly used statistical methods in QSAR studies of benzofurans include Multiple Linear Regression (MLR) and Partial Least Squares (PLS). researchgate.net MLR is used to generate a linear equation that describes the relationship between the most significant descriptors and the biological activity. researchgate.net For example, a QSAR study on bisbenzofuran derivatives with antimalarial activity used MLR to develop a statistically significant model. researchgate.net The descriptors identified as important in this model included the dipole moment, lipole (a hydrophobicity descriptor), and Kier chiV4 index (a topological descriptor), indicating the importance of electrostatic, hydrophobic, and steric parameters. researchgate.net

The descriptors used in QSAR models for benzofurans can be diverse. They range from simple physicochemical properties like the logarithm of the partition coefficient (logP) and molar refractivity to more complex quantum chemical descriptors derived from methods like Density Functional Theory (DFT). researchgate.net DFT can be used to calculate descriptors that provide insights into the electronic structure and reactivity of the molecules, potentially improving the accuracy of the QSAR models.

While QSAR models can be powerful predictive tools, their applicability is generally limited to compounds that are structurally similar to those in the training set used to build the model. In one study analyzing both quinoline (B57606) and benzofuran derivatives for anticancer activity, the benzofurans showed moderate effects, and the subsequent QSAR analysis was focused solely on the more potent quinoline compounds. researchgate.net This underscores that the utility of QSAR is dependent on having a dataset with a significant range of biological activities.

Computational and Theoretical Investigations of Ethyl Benzofuran 6 Carboxylate and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry (e.g., Density Functional Theory, B3LYP functional)

Quantum chemical calculations are fundamental to determining the three-dimensional structure and electronic properties of benzofuran (B130515) derivatives. Density Functional Theory (DFT) has become the method of choice for these investigations due to its balance of accuracy and computational efficiency. acs.org The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, often paired with basis sets like 6-31G(d,p) or the more extensive 6-311++G(d,p), is frequently used to optimize molecular geometries and calculate electronic parameters. orientjchem.orgmaterialsciencejournal.orgmdpi.com

These calculations provide optimized geometrical parameters, including bond lengths and bond angles, which can be compared with experimental data from X-ray crystallography where available. orientjchem.org For instance, in a study on a complex dihydrobenzofuran derivative, DFT/B3LYP calculations were used to determine the precise lengths of carbonyl bonds and the angles within the heterocyclic and phenyl rings. orientjchem.org Such analyses reveal that C=O bond lengths are influenced by conjugation with adjacent phenyl groups and the mesomeric effect of the ester's ethoxy group. orientjchem.org

Beyond geometry, these methods are used to explore the electronic landscape of the molecule. The calculation of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy gap between HOMO and LUMO (Eg) is a key indicator of a molecule's chemical reactivity and kinetic stability. scienceopen.com A smaller energy gap suggests higher polarizability and a greater tendency to be reactive. jetir.org Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. materialsciencejournal.orgresearchgate.net

Table 1: Calculated Geometrical and Electronic Parameters for a Representative Benzofuran Derivative (Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) using DFT/B3LYP/6-311++G(d,p)

ParameterCalculated ValueSignificance
SCF Energy-1107.69 a.u.Ground state energy of the optimized molecule. materialsciencejournal.org
Dipole Moment4.05 DebyeIndicates the overall polarity of the molecule. materialsciencejournal.org
C=O Bond Length1.2174 ÅTypical double bond character, influenced by conjugation. materialsciencejournal.org
C-O Bond Length1.3603 ÅReflects the single bond character within the ester group. materialsciencejournal.org
HOMO Energy-6.075 eVEnergy of the outermost electron orbital; relates to ionization potential. scienceopen.com
LUMO Energy-2.343 eVEnergy of the lowest unoccupied orbital; relates to electron affinity. scienceopen.com
HOMO-LUMO Gap (Eg)3.732 eVIndicates chemical reactivity and stability. scienceopen.com

Data derived from studies on related benzofuran derivatives. materialsciencejournal.orgscienceopen.com

Spectroscopic Property Prediction and Validation (e.g., FT-IR, NMR)

Computational methods are instrumental in predicting and interpreting spectroscopic data. Theoretical vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts can be calculated for an optimized molecular structure, typically using DFT at the B3LYP level. orientjchem.orgjetir.org These theoretical spectra serve as a powerful tool for validating experimental results and assigning specific spectral features to corresponding molecular motions or atomic environments.

For vibrational analysis, the calculated harmonic frequencies are often scaled by a specific factor (e.g., 0.9608) to correct for anharmonicity and other systematic errors, leading to better agreement with experimental FT-IR spectra. orientjchem.org This allows for the confident assignment of complex vibrational modes in the fingerprint region. jetir.org

For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed alongside DFT to predict ¹H and ¹³C chemical shifts. scienceopen.comresearchgate.net The calculated shifts, referenced against a standard like Tetramethylsilane (TMS), can corroborate the structural characterization of newly synthesized compounds and help resolve ambiguities in experimental spectra. jetir.org

Table 2: Comparison of Experimental and Theoretical (DFT/B3LYP) Spectroscopic Data for a Benzofuran Derivative

Spectroscopic DataExperimental ValueTheoretical ValueAssignment
FT-IR (cm⁻¹) 1712-C=O stretch (ester) mdpi.com
1653-C=O stretch (amide) mdpi.com
3291-N-H stretch mdpi.com
¹H NMR (ppm) 3.95-OCH₃ protons jetir.org
7.08-7.33-Aromatic protons (C4-C6) jetir.org
7.63-C3-H proton jetir.org
¹³C NMR (ppm) 165.3-Carbonyl Carbon (C=O) orientjchem.org
59.1-Methoxy (B1213986) Carbon (-OCH₃) orientjchem.org
111.8-154.3-Aromatic & Heterocyclic Carbons nih.gov

Data derived from studies on various benzofuran derivatives. orientjchem.orgjetir.orgmdpi.comnih.gov

Reaction Mechanism Elucidation through Computational Methods (e.g., Reaction Free Energy)

Theoretical chemistry offers profound insights into how chemical reactions occur by mapping out potential energy surfaces and identifying transition states. By calculating the reaction free energy for various potential pathways, researchers can elucidate the most plausible mechanism for a given transformation. acs.org This approach is widely used to understand the synthesis of benzofuran rings and the reactivity of their functional groups. nih.gov

For example, computational studies on the synthesis of benzofurans can model different catalytic cycles, such as those involving palladium or copper catalysts. nih.govacs.org These models help explain the role of oxidants, bases, and ligands in promoting key steps like oxidative addition, reductive elimination, and intramolecular cyclization. nih.govacs.org

Similarly, the hydrolysis of the ester group in ethyl benzofuran-6-carboxylate can be investigated computationally. Studies on the alkaline hydrolysis of esters (a BAC2 mechanism) use quantum mechanical calculations to model the transition state of the nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon. researchgate.net Calculating the energy barriers for these steps helps predict reaction kinetics and understand how substituents on the benzofuran ring might influence the hydrolysis rate. researchgate.net

Molecular Docking and Ligand-Target Interaction Studies (e.g., Protein Kinase Binding)

Benzofuran derivatives are recognized for their wide range of biological activities, and computational molecular docking is a key technique used to explore the basis for this activity. researchgate.net Docking studies predict the preferred orientation of a ligand (like a benzofuran derivative) when it binds to the active site of a biological target, such as a protein or enzyme. researchgate.net This method is particularly valuable in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action at a molecular level.

Protein kinases are a common target for benzofuran derivatives in the context of anticancer research. ajrconline.orgtandfonline.com Docking simulations can place a derivative into the ATP-binding site of a kinase, such as Cyclin-Dependent Kinase 2 (CDK2) or Protein Kinase CK2. tandfonline.comotavachemicals.com The results provide a binding energy score, which estimates the affinity of the ligand for the protein, and reveal crucial intermolecular interactions like hydrogen bonds and hydrophobic contacts with specific amino acid residues in the active site. ajrconline.orgnih.gov This information is vital for structure-activity relationship (SAR) studies, guiding the design of more potent and selective inhibitors. ajrconline.org

Table 3: Representative Molecular Docking Results for a Benzofuran Derivative against a Protein Kinase Target

ParameterFinding
Target Protein Protein Kinase (e.g., CDK2, NarL) tandfonline.comnih.gov
Binding Energy Varies by derivative; lower values indicate higher affinity. nih.gov
Key Interacting Residues Specific amino acids forming bonds (e.g., Asp16, Phe168). nih.govmdpi.com
Types of Interactions Hydrogen Bonding, Hydrophobic Interactions, π-π Stacking. researchgate.netmdpi.com

Data derived from docking studies on various benzofuran derivatives. researchgate.nettandfonline.comnih.govmdpi.com

Applications in Materials Science and Analytical Chemistry

Utilization in High-Performance Liquid Chromatography (HPLC) Detection Methodologies

Ethyl benzofuran-6-carboxylate and its derivatives are utilized in the field of analytical chemistry, particularly in High-Performance Liquid Chromatography (HPLC). The parent compound, benzofuran-6-carboxylic acid, is noted as a key component in HPLC detection methods. chemicalbook.com These methods are crucial for the separation, identification, and quantification of various substances in complex mixtures.

The purity of benzofuran-6-carboxylic acid itself has been determined using HPLC, with one study reporting a purity of 98.2% without the need for chromatographic purification. acs.org The analysis of related complex molecules, which incorporate the benzofuran-6-carboxylic acid structure, often employs HPLC for characterization and quality control. tdcommons.orgechemi.com

While a specific, standardized HPLC method for this compound is not universally documented, the methodologies used for its parent acid and other derivatives provide insight into typical analytical conditions. These methods often involve reverse-phase chromatography. For instance, the analysis of a compound containing the benzofuran-6-carbonyl moiety has been performed using a Primesil C18 column with a UV detector set at a wavelength of 215 nm. tdcommons.org Another set of methods for related benzofuran (B130515) derivatives uses columns such as the Acquity UPLC BEH C18 or Xbridge C18, with mobile phase gradients of acetonitrile (B52724) and water containing trifluoroacetic acid, and UV detection at 215 nm or 254 nm. rsc.org

A summary of typical HPLC parameters for the analysis of benzofuran-6-carboxylic acid and its derivatives is presented in the table below.

ParameterDetailsSource(s)
Chromatography Mode Reverse-Phase tdcommons.org
Stationary Phase (Column) Primesil C18, Acquity UPLC BEH C18, Xbridge C18 tdcommons.orgrsc.org
Mobile Phase Acetonitrile/Water gradient with trifluoroacetic acid rsc.org
Detection UV-Detector tdcommons.orgrsc.org
Detection Wavelength 215 nm or 254 nm tdcommons.orgrsc.org

Potential Applications in Molecular Electronics and Functional Polymers

The benzofuran scaffold, the core heterocyclic system of this compound, is a subject of significant interest in materials science due to its electronic properties. Benzofuran derivatives are being explored as building blocks for functional materials with applications in molecular electronics. numberanalytics.com These applications include their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). numberanalytics.comacs.orgrsc.org

Research has shown that polymers containing benzofuran units can exhibit high charge carrier mobility and conductivity, which are essential properties for electronic materials. numberanalytics.com For example, a novel benzofuran derivative was developed as a multifunctional organic semiconductor that demonstrated both high carrier mobility and strong luminescence, making it suitable for high-efficiency OFETs and OLEDs. acs.org Specifically, OLEDs using this material as the emissive layer produced blue light and achieved a maximum current efficiency of 2.96 cd/A. acs.org

Furthermore, the incorporation of benzofuran units into polymer backbones has been investigated to create advanced materials. Semiaromatic polyamides containing benzofurobenzofuran units have been synthesized and studied for their thermal, optical, and electronic properties. rsc.orgresearchgate.net These studies aim to expand the capabilities of traditional engineering polymers by introducing optoelectronic features. rsc.org The synthesis of polybenzofuran and strategies for its functionalization have also been developed, highlighting the versatility of the benzofuran system in creating novel polymers. researchgate.net

The potential for benzofuran-based materials extends to flexible electronics and biomedical applications like biosensing. numberanalytics.com The unique π-conjugated structure of compounds like benzothieno[3,2-b]benzofuran (BTBF), which is structurally related to the benzofuran core, has been noted for its potential in thermoelectric applications due to its high mobility. mdpi.com Research into benzothieno[3,2-b]benzofuran derivatives has been inspired by the success of similar compounds in high-performance OFETs, with some derivatives showing very high hole mobility. rsc.org

Given these research directions, this compound can be considered a potential monomer or precursor for the synthesis of such advanced functional polymers and materials for molecular electronics. Its carboxylic ester group provides a reactive site for polymerization or for modification to tune the electronic properties of the resulting materials.

Advanced Research Methodologies and Characterization Techniques

Spectroscopic Characterization Techniques (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of ethyl benzofuran-6-carboxylate. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is paramount for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of this compound, characteristic signals are expected. The ethyl ester group would present as a quartet around 4.4 ppm (for the -CH₂- group) and a triplet around 1.4 ppm (for the -CH₃ group). The protons on the benzofuran (B130515) core would appear in the aromatic region, typically between 7.0 and 8.5 ppm.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. Key signals include the carbonyl carbon of the ester at approximately 165-170 ppm, carbons of the furan (B31954) ring (around 105-155 ppm), and carbons of the benzene (B151609) ring (around 110-135 ppm). The ethyl group carbons would appear in the upfield region.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most prominent absorption band would be the strong C=O stretching of the ester group, typically appearing around 1710-1720 cm⁻¹. Other characteristic peaks include C-O stretches for the ester and furan ether linkage (around 1250 cm⁻¹) and aromatic C=C stretching vibrations (around 1600 cm⁻¹).

Mass Spectrometry (MS) MS provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight and elemental composition. Using techniques like Electrospray Ionization (ESI), this compound (C₁₁H₁₀O₃, Molecular Weight: 190.19 g/mol ) would be expected to show a prominent [M+H]⁺ peak at m/z 191. chemsrc.com High-resolution mass spectrometry (HRMS) can further confirm the elemental formula with high accuracy.

Table 1: Representative Spectroscopic Data for Benzofuran Carboxylate Analogs This table presents data from closely related structures to illustrate expected spectral regions, as specific data for this compound was not available in the cited sources.

Technique Compound Observed Signals (δ in ppm for NMR, ν in cm⁻¹ for IR, m/z for MS) Source
¹H NMR Benzofuran-6-carboxylic Acid 7.63 (d), 7.54 (d), 7.32 (dd), 7.21 (t), 7.10 (s) thieme-connect.com
¹³C NMR Methyl 4-benzofuran-carboxylate 51.9, 107.7, 115.8, 122.7, 123.5, 125.3, 127.8, 146.4, 155.1, 166.7 google.com
IR (KBr) 2-(Benzofuran-2-yl)...-3-carboxylic acid 3449 (O-H), 1697 (C=O), 1258 (C-O), 1110 (C-O) beilstein-journals.org
MS (ESI) 2-(Benzofuran-2-yl)...-3-carboxylic acid 334.1 [M+H]⁺ beilstein-journals.org

Chromatographic Separation and Purification Techniques (e.g., TLC, Column Chromatography)

Chromatographic methods are essential for monitoring reaction progress, isolating, and purifying the target compound from reaction mixtures and byproducts.

Thin Layer Chromatography (TLC) TLC is a rapid and effective method used to monitor the progress of a chemical reaction. thieme-connect.combeilstein-journals.orgajol.info A small amount of the reaction mixture is spotted onto a TLC plate, typically coated with silica (B1680970) gel GF254. thieme-connect.combeilstein-journals.org The plate is then developed in a sealed chamber with an appropriate mobile phase, such as a mixture of ethyl acetate (B1210297) and petroleum ether or hexane (B92381). beilstein-journals.orgajol.info The separation of components is visualized under UV light, allowing for a qualitative assessment of the reaction's completion.

Column Chromatography For preparative scale purification, column chromatography is the standard method. The crude product is loaded onto a column packed with a stationary phase, most commonly silica gel. thieme-connect.comajol.inforsc.org A carefully selected solvent system (eluent) is then passed through the column. The choice of eluent is critical for effective separation and is often determined by preliminary TLC analysis. Different solvent systems, such as gradients of ethyl acetate in hexane or petroleum ether, are used to elute components with varying polarities. google.combeilstein-journals.orgajol.inforsc.org Fractions are collected and analyzed by TLC to isolate the pure this compound.

Table 2: Examples of Chromatographic Conditions for Purification of Benzofuran Derivatives

Compound Type Chromatographic Method Stationary Phase Eluent System Source
Quinoline (B57606) Carboxylate Intermediate Column Chromatography Silica Gel Ethyl acetate/Petroleum ether (5:1) beilstein-journals.org
Benzofuran-6-carboxylic Acid Column Chromatography Silica Gel 100% Petroleum ether thieme-connect.com
Benzofuran Derivatives Column Chromatography Silica Gel Hexane/Ethyl acetate (10/1) ajol.info
Benzofuran-6-carboxylate Derivative Flash Chromatography Silica Gel 30% to 80% Ethyl acetate in heptane rsc.org
Dihydrobenzofuran-4-carboxylic acid Column Chromatography Silica Gel Hexane/Ethyl acetate (gradient from 9/1 to 6/4) google.com

In Vitro Assay Methodologies for Biological Activity Assessment (e.g., MTT, Pseudovirus Assays)

While this compound is primarily a synthetic intermediate, the benzofuran scaffold it contains is present in many biologically active molecules. Therefore, established in vitro assays are employed to evaluate the potential of novel benzofuran derivatives for various therapeutic applications.

MTT Assay for Cytotoxicity Assessment The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines. mdpi.comnih.govrsc.org In this assay, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, which can be quantified spectrophotometrically. A decrease in the amount of formazan produced correlates with a reduction in cell viability. Benzofuran derivatives have been evaluated against a variety of human cancer cell lines, including those for lung (A549), colon (HCT-116), breast (MCF-7), and leukemia (K562), to determine their IC₅₀ values (the concentration at which 50% of cell growth is inhibited). nih.govrsc.org

Pseudovirus Assays for Antiviral Activity Pseudovirus assays are a safe and effective method for screening compounds for antiviral activity, particularly against enveloped viruses like HIV. These assays utilize non-replicating viral particles that express viral envelope proteins (like those from HIV) and contain a reporter gene (e.g., luciferase). The ability of a compound to inhibit viral entry into host cells is measured by a decrease in reporter gene expression. This methodology has been applied to screen benzofuran derivatives for their potential to inhibit HIV-1 and HIV-2 replication, identifying them as potential entry inhibitors or non-nucleoside reverse transcriptase inhibitors. researchgate.netrsc.org

Table 3: In Vitro Assay Methodologies Applied to the Benzofuran Scaffold

Assay Type Purpose Example Application for Benzofuran Derivatives Source
MTT Assay Measures cell viability and cytotoxicity. Screening against cancer cell lines like A549, HepG2, K562, and MCF-7 to determine IC₅₀ values. mdpi.comnih.govrsc.org
Pseudovirus Assay Measures inhibition of viral entry. Evaluation of anti-HIV-1 and HIV-2 activity in TZM-bl cells or human T-lymphocytes. researchgate.netrsc.org

Future Perspectives and Emerging Research Directions

Design and Synthesis of Novel Benzofuran-6-carboxylate Scaffolds with Enhanced Activities

The future of benzofuran-6-carboxylate research heavily relies on the rational design and innovative synthesis of new derivatives with improved biological efficacy. The core strategy involves modifying the benzofuran (B130515) scaffold at various positions to enhance its interaction with biological targets and improve its pharmacological profile.

Strategic Structural Modifications: Researchers are actively exploring how the introduction of different functional groups onto the benzofuran ring impacts biological activity. Structure-activity relationship (SAR) studies have provided crucial insights:

Halogenation: The introduction of halogen atoms (e.g., chlorine, bromine) into the benzofuran structure has been shown to significantly increase cytotoxic activity against various cancer cell lines. mdpi.comresearchgate.net For instance, certain halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have demonstrated potent anticancer effects. mdpi.com

Hydroxyl and Methoxy (B1213986) Groups: The position of hydroxyl (-OH) and methoxy (-OCH3) groups is critical. A hydroxyl group at the C-6 position has been found to be essential for the antibacterial activity of some benzofuran derivatives. nih.gov Conversely, studies on other derivatives showed that a methoxy group at C-6 could enhance antiproliferative activity against cancer cells. mdpi.comrsc.org

Aryl Substitutions: The addition of aryl groups, particularly at the C-2 position, is a common strategy. A series of 2-arylbenzo[b]furan derivatives were designed and synthesized as potential inhibitors of xanthine (B1682287) oxidase, a key enzyme in gout pathogenesis. bohrium.com

Hybrid Molecules: A promising approach involves creating hybrid molecules by linking the benzofuran scaffold to other pharmacologically active moieties like pyrazoline, oxadiazole, or triazole. nih.govmdpi.com This molecular hybridization aims to create compounds with dual or enhanced mechanisms of action. mdpi.com

Innovative Synthetic Methodologies: The development of efficient, scalable, and environmentally friendly synthetic routes is paramount. Recent advancements include:

Transition metal-free synthesis protocols for producing benzofuran-6-carboxylic acid, a key intermediate for the drug lifitegrast. acs.org

The use of palladium-based catalysts for the synthesis of benzoyl-substituted benzofuran heterocycles. acs.org

Ultrasound- and microwave-assisted green synthetic methods to produce benzofuran hybrids in high yields and shorter reaction times. mdpi.com

Table 1: Examples of Synthesized Benzofuran Scaffolds and Their Activities

Derivative Class Key Structural Feature Target/Activity Reference
Halogenated Benzofurans Bromine or Chlorine atoms Cytotoxicity in cancer cells mdpi.comresearchgate.net
2-Arylbenzo[b]furans Aryl group at C-2 position Xanthine Oxidase Inhibition bohrium.com
Benzofuran Phenylamides N-(4'-hydroxy)phenylamide group NF-κB Inhibition, Anticancer nih.gov
Benzofuran-Oxadiazole Hybrids Methoxy group on phenyl ring Anticancer (A549 lung cancer) mdpi.com
6-Hydroxy-benzofurans Hydroxyl group at C-6 Antibacterial nih.gov

Exploration of New Biological Targets for Therapeutic Intervention

A significant frontier in benzofuran research is the identification and validation of new molecular targets for therapeutic intervention. While this class of compounds is known to interact with a variety of targets, expanding this scope could unlock treatments for a wider range of diseases.

Current and Emerging Targets: Research has identified several enzymes and cellular pathways that are modulated by benzofuran derivatives:

Kinase Inhibition: Various kinases are crucial in cell signaling and proliferation, making them prime targets for anticancer drugs. Benzofuran derivatives have been investigated as inhibitors of Pin1 (peptidyl-prolyl cis-trans isomerase), which is implicated in hepatocellular carcinoma, and Pim-1 kinase. rsc.orgtandfonline.com Hybrid oxindole-benzofuran compounds have also been designed as dual inhibitors of CDK2/GSK-3β for breast cancer. rsc.org

Enzyme Inhibition in Metabolic and Infectious Diseases: Beyond cancer, benzofurans show promise in other areas. Derivatives have been designed to inhibit xanthine oxidase for gout treatment and Mycobacterium protein tyrosine phosphatase B (mPTPB), a virulence factor in tuberculosis. nih.govbohrium.com

Modulation of Transcription Factors: The transcription factor NF-κB plays a key role in inflammation and cancer. Novel benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have been specifically designed as inhibitors of NF-κB activity. nih.gov

Tubulin Polymerization: Microtubules are essential for cell division, and their disruption is a validated anticancer strategy. Some benzofuran derivatives have been found to induce apoptosis in leukemia cells by targeting tubulin. mdpi.comresearchgate.net However, other studies note that not all cytotoxic benzofurans act via this mechanism, suggesting other pathways are involved. mdpi.com

Dual-Target Inhibitors: A modern drug design strategy involves creating single molecules that can hit multiple targets. For example, new benzofuran hybrids have been computationally designed and synthesized to act as dual inhibitors of PI3K and VEGFR-2, both of which are critical pathways in cancer progression. researchgate.net

Table 2: Investigated Biological Targets for Benzofuran Scaffolds

Target Therapeutic Area Example Scaffold Reference
Xanthine Oxidase Gout, Hyperuricemia 2-Arylbenzo[b]furans bohrium.com
NF-κB Cancer, Inflammation Benzofuran-2-carboxylic acid N-phenylamides nih.gov
Tubulin Cancer Halogenated Benzofurans mdpi.comresearchgate.net
PI3K / VEGFR-2 Cancer Benzofuran Hybrids researchgate.net
Pim-1 Kinase Cancer 5-Substituted benzofuran-2-carboxylic acids tandfonline.com
Mycobacterium PTPB Tuberculosis 6-hydroxy-benzofuran-5-carboxylic acid scaffold nih.gov

Development of Advanced Computational Models for Predictive Research

Computational chemistry is an indispensable tool in modern drug discovery, enabling researchers to predict the properties and activities of new molecules before their synthesis. This approach saves time and resources by focusing laboratory efforts on the most promising candidates.

Predictive Modeling in Benzofuran Research:

Molecular Docking: This technique is widely used to predict how a ligand (e.g., a benzofuran derivative) binds to the active site of a target protein. Studies on benzofuran inhibitors of Pim-1 kinase and xanthine oxidase have used molecular docking to understand their binding modes and rationalize their inhibitory activity. bohrium.comtandfonline.com In one study, docking results showed a good correlation (r² = 0.6903) between the calculated docking scores and the experimentally determined IC50 values for a series of inhibitors. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically relate the chemical structure of a series of compounds to their biological activity. These models can then be used to predict the activity of new, unsynthesized derivatives.

Density Functional Theory (DFT): DFT calculations are employed to model frontier molecular orbitals (HOMO/LUMO) and predict sites of nucleophilic or electrophilic attack, thereby providing insight into a compound's reactivity.

Pharmacophore Modeling and Virtual Screening: Computational models can identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. This pharmacophore model can then be used to virtually screen large compound libraries to find new potential hits with the desired benzofuran scaffold.

The integration of these computational tools allows for a more streamlined and intelligent design process. For instance, the design of dual PI3K/VEGFR-2 inhibitors involved using molecular operating environment (MOE) software to computationally study the molecular docking and binding affinity of the designed compounds, guiding the selection of the most promising candidates for synthesis and biological testing. researchgate.net This synergy between computational prediction and experimental validation is a key driver for future discoveries in the field of benzofuran-6-carboxylate research.

Q & A

Basic: What are standard synthetic routes for Ethyl Benzofuran-6-Carboxylate?

This compound is typically synthesized via condensation reactions. A common method involves refluxing a benzofuran precursor (e.g., 6-hydroxybenzofuran derivatives) with ethyl cyanoacetate in ethanol, catalyzed by ammonium acetate. The reaction mixture is then cooled, and the product is crystallized using non-polar solvents like n-hexane . Alternative approaches may employ Claisen-Schmidt or Friedel-Crafts acylation, depending on substituent compatibility. Key parameters include temperature control (60–80°C), solvent polarity, and stoichiometric ratios to minimize side products.

Advanced: How can reaction conditions be optimized to improve yield and purity in benzofuran carboxylate synthesis?

Optimization requires systematic variation of:

  • Catalysts : Transition metal catalysts (e.g., Pd/C) or acidic/basic conditions to enhance cyclization efficiency.
  • Solvent systems : Polar aprotic solvents (DMF, DMSO) may increase reaction rates but require post-synthesis purification via column chromatography.
  • Temperature gradients : Microwave-assisted synthesis can reduce reaction time and improve regioselectivity.
    Analytical techniques like TLC and HPLC should monitor intermediate formation. For example, adjusting the molar ratio of ethyl cyanoacetate to the benzofuran precursor from 1:1 to 1:1.2 can reduce unreacted starting material .

Basic: What spectroscopic methods are used to characterize this compound?

  • NMR : 1^1H and 13^13C NMR identify substituent positions and esterification. The ethyl group typically appears as a triplet (~1.3 ppm, CH3_3) and quartet (~4.3 ppm, CH2_2) in 1^1H NMR.
  • IR : Strong C=O stretches (~1700 cm1^{-1}) confirm the ester moiety.
  • Mass Spectrometry : Molecular ion peaks ([M+H]+^+) validate molecular weight, while fragmentation patterns confirm the benzofuran backbone .

Advanced: How can X-ray crystallography resolve structural ambiguities in benzofuran derivatives?

Single-crystal X-ray diffraction with SHELX programs (e.g., SHELXL for refinement) determines bond lengths, angles, and conformation. For example, the benzofuran ring’s planarity and ester group orientation can be quantified. Data collection at low temperature (100 K) reduces thermal motion artifacts. Twinned or low-resolution datasets require iterative refinement using restraints (e.g., DFIX for bond distances) and validation via R-factor convergence (<5%) .

Basic: What are common impurities in this compound synthesis, and how are they addressed?

  • Unreacted precursors : Removed via recrystallization or silica-gel chromatography.
  • Oxidation byproducts : Controlled by inert atmospheres (N2_2/Ar) and antioxidants (e.g., BHT).
  • Isomeric impurities : Minimized using regioselective catalysts (e.g., Lewis acids for ortho-directing groups). Purity is assessed via HPLC (≥95% area) with C18 columns and acetonitrile/water gradients .

Advanced: How are Cremer-Pople puckering coordinates applied to analyze benzofuran ring conformation?

The Cremer-Pople method defines ring puckering via amplitude (qmq_m) and phase (ϕ\phi) parameters. For benzofuran derivatives:

Calculate the mean plane of the five-membered ring using atomic coordinates.

Determine out-of-plane displacements (ziz_i) for each atom.

Compute q2q_2 (puckering amplitude) and ϕ2\phi_2 (phase angle) to classify envelope, half-chair, or twist conformations.
This approach resolves discrepancies between crystallographic data and computational models (e.g., DFT-optimized structures) .

Basic: What safety protocols are essential when handling this compound?

  • PPE : Gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential volatility.
  • Storage : In airtight containers at 2–8°C, away from oxidizers.
  • Disposal : Follow EPA guidelines for organic waste incineration.

Advanced: How can computational chemistry aid in predicting the reactivity of benzofuran carboxylates?

  • DFT Calculations : Optimize ground-state geometries (B3LYP/6-31G*) to predict electrophilic aromatic substitution sites.
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., ethanol vs. DMF).
  • Docking Studies : Screen interactions with biological targets (e.g., enzymes) to guide functionalization for drug discovery .

Basic: How are contradictions in spectroscopic data between studies resolved?

Contradictions (e.g., conflicting 13^13C NMR shifts) arise from solvent effects, pH, or tautomerism. Resolution strategies:

  • Compare data under identical conditions (solvent, temperature).
  • Validate via 2D NMR (HSQC, HMBC) for unambiguous assignments.
  • Cross-reference with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

Advanced: What methodologies validate the biological activity of this compound derivatives?

  • In vitro assays : Enzyme inhibition (IC50_{50} via spectrophotometry) or cytotoxicity (MTT assay on cell lines).
  • SAR Studies : Modify substituents (e.g., methoxy, nitro groups) and correlate with activity trends.
  • ADMET Prediction : Use software like SwissADME to assess pharmacokinetic properties pre-synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.